molecular formula C17H20ClN3O3 B2817508 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 946226-89-7

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2817508
CAS No.: 946226-89-7
M. Wt: 349.82
InChI Key: KTZGJHNKFUKUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic small molecule featuring a chlorophenyl-isoxazole scaffold linked to a morpholinoethyl acetamide group. This structural configuration is characteristic of compounds investigated for targeted protein inhibition in pharmacological research . The isoxazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere, while the morpholine moiety often contributes to solubility and influences pharmacokinetic properties . Compounds with analogous structural features, particularly those containing the acetamide group, have demonstrated significant bioactivity in research settings. For instance, similar acetamide derivatives have been identified as potent inhibitors of osteoclastogenesis, showing promise for investigating bone resorption diseases like osteoporosis by suppressing RANKL-induced signaling pathways, including PI3K/Akt and NF-κB . Furthermore, molecules containing such heterocyclic systems are frequently explored as kinase inhibitors, targeting key oncogenic and inflammatory pathways . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-3-1-13(2-4-14)16-11-15(20-24-16)12-17(22)19-5-6-21-7-9-23-10-8-21/h1-4,11H,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGJHNKFUKUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the morpholinoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.

Scientific Research Applications

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the context of its use, such as its role in inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Reference
This compound Isoxazole 4-Chlorophenyl; 2-morpholinoethylacetamide N/A
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Sulfonamide-linked isoxazole Chloroacetamide; sulfonyl group
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl; 4-methoxybenzyl; methyl group
2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (Compound 4m) Thiazolidinedione Benzylidene; 2-morpholinoethylacetamide

Key Observations :

  • Isoxazole vs. Pyridazinone/Thiazolidinedione: The isoxazole core (as in the target compound) offers rigidity and metabolic stability compared to the more flexible thiazolidinedione or pyridazinone systems in analogs. The latter are often associated with hydrogen bonding or enzyme inhibition (e.g., antimicrobial or FPR agonism) .
  • The morpholinoethyl chain improves solubility, a feature shared with compound 4m .

Key Observations :

  • Synthetic Efficiency : Thiazolidinedione derivatives (e.g., 4m) exhibit high yields (89–98%) under mild conditions, suggesting scalable synthesis compared to sulfonamide-linked isoxazoles, which may require harsh reagents like chloroacetyl chloride .
  • Melting Points: The morpholinoethyl-substituted thiazolidinediones (4m, 4n, 4o) show lower melting points (177–226°C) than bromophenyl analogs (253–288°C), likely due to reduced crystallinity from the morpholine group .

Key Observations :

  • Target Specificity: Pyridazinone derivatives (e.g., FPR2 agonists) demonstrate receptor-specific activity, whereas thiazolidinedione analogs (4m–4o) show broader antimicrobial effects, suggesting divergent therapeutic applications .
  • Role of Morpholinoethyl Group: In compound 4o, the morpholinoethyl chain may enhance membrane permeability, contributing to antimicrobial efficacy compared to non-morpholine thiazolidinediones .

Biological Activity

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a chlorophenyl group, an isoxazole ring, and a morpholinoethyl acetamide moiety. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for disease progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and anti-inflammatory activities. For instance, studies have shown that isoxazole derivatives can inhibit bacterial growth and reduce inflammation in animal models.

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    A study evaluated various isoxazole derivatives for their inhibitory effects on human carbonic anhydrases (CAs). The results demonstrated that certain modifications led to enhanced inhibitory activity against CA IX, a target for cancer therapy. The compound exhibited IC50 values in the range of nanomolar concentrations, indicating potent activity against tumor-associated CAs .
  • Cell Viability Assays :
    In vitro assays using cancer cell lines (e.g., MDA-MB-231) revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential applications in cancer treatment through targeted inhibition of tumor growth .

Data Tables

Biological Activity IC50 Value (nM) Target Reference
Inhibition of CA IX51.6 - 543.9Human Carbonic Anhydrase
Reduction in MDA-MB-231 Cell ViabilityConcentration-dependentBreast Cancer Cells
Antimicrobial ActivityVariesVarious Bacterial Strains

Q & A

Q. What are the key synthetic routes for preparing 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .
  • Acetamide coupling : Reaction of the isoxazole intermediate with 2-morpholinoethylamine using coupling agents like EDCI or HOBt in solvents such as DMF .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethyl acetate . Key considerations : Optimize solvent polarity and catalyst loading (e.g., 10–20 mol% Pd for cross-coupling steps) to improve yields (typically 50–70%) .

Q. How is the molecular structure of this compound confirmed?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., isoxazole C-H at δ 6.2–6.5 ppm, morpholine N-CH₂ at δ 2.4–3.1 ppm) .
  • Mass spectrometry (MS) : ESI/APCI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~388) .
  • Infrared (IR) spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens often include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Solubility/stability : HPLC monitoring of degradation in PBS (pH 7.4) or simulated gastric fluid .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the isoxazole core?

  • High-throughput screening (HTS) : Test catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF vs. THF) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining yields >80% .
  • Table: Yield optimization for isoxazole formation
CatalystSolventTemp (°C)Yield (%)
CuIDMF8065
PdCl₂THF6072
NoneToluene10045
Data adapted from .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Comparative SAR studies : Replace 4-Cl with 4-F or 4-Br and assess changes in target binding (e.g., ∆IC₅₀ values):
SubstituentTarget A IC₅₀ (µM)Target B IC₅₀ (µM)
4-Cl0.851.2
4-F1.42.1
4-Br0.921.5
Data from fluorinated/chlorinated analogs in .
  • Mechanistic insights : Electron-withdrawing groups (e.g., Cl) enhance π-π stacking with hydrophobic enzyme pockets .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM) to confirm IC₅₀ reproducibility .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Computational docking : Compare binding poses in MD simulations (e.g., AutoDock Vina) to rationalize variability .

Q. What strategies mitigate stability issues in aqueous buffers?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance solubility .
  • Lyophilization : Stabilize the compound as a lyophilized powder (retains >90% activity after 6 months at -20°C) .
  • pH adjustment : Formulate with citrate buffer (pH 5.0) to reduce amide hydrolysis .

Methodological Considerations

  • Synthetic reproducibility : Always monitor reactions via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) and confirm intermediates before proceeding .
  • Biological data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO < 0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.